molecular formula C11H17NO4S B12011156 (2S)-1-(3-Acetylthio-2-methyl-1-oxopropyl)-L-proline

(2S)-1-(3-Acetylthio-2-methyl-1-oxopropyl)-L-proline

Cat. No.: B12011156
M. Wt: 259.32 g/mol
InChI Key: ZNQRGUYIKSRYCI-UHFFFAOYSA-N
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Description

Role as Captopril Intermediate in Early ACE Inhibition Studies

(2S)-1-(3-Acetylthio-2-methyl-1-oxopropyl)-L-proline emerged as a linchpin in the synthesis of captopril, a drug that revolutionized hypertension treatment. Captopril’s development traced back to the isolation of bradykinin-potentiating peptides from the venom of Bothrops jararaca, a Brazilian pit viper. These peptides, which inhibited ACE noncompetitively, inspired researchers at Bristol Myers Squibb to pursue synthetic analogs with oral bioavailability.

The compound served as a protected precursor to captopril, enabling efficient synthesis while preserving the thiol group’s reactivity. Early synthetic routes involved:

  • Acylation of L-proline with 3-acetylthio-2-methylpropanoic acid.
  • Stereoselective coupling to ensure the (2S) configuration, critical for ACE binding.
    A chemoenzymatic flow synthesis method later streamlined production, utilizing immobilized Acetobacter aceti cells to oxidize prochiral diols regioselectively, followed by in-line isolation and sequential chemical steps to yield captopril in 75 minutes.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₁₁H₁₇NO₄S
Molecular Weight 259.32 g/mol
Melting Point 76–82 °C
Optical Rotation (α) -158° (c=1, MeOH)
Solubility DMSO, Methanol (slight)
pKa 3.56

Data derived from ChemicalBook.

The acetylthio group in the compound acted as a stabilizing moiety, preventing premature oxidation of the thiol during synthesis. This protection was pivotal, as the free thiol in captopril directly coordinates ACE’s zinc ion, mimicking the interaction observed in snake venom peptides.

Evolution of Proline-Based Inhibitor Design Strategies

The incorporation of L-proline into this compound reflected a strategic shift toward exploiting ACE’s substrate preferences. ACE, a zinc metalloprotease, cleaves dipeptides from angiotensin I’s C-terminus, favoring substrates with proline at the penultimate position. This insight drove the design of succinyl-L-proline, an early ACE inhibitor with weak activity (IC₅₀ ~330 μM).

Key advancements in proline-based design included:

  • Introduction of methyl groups : The 2-methyl substituent in the compound enhanced hydrophobic interactions with ACE’s S₁′ pocket, increasing potency.
  • Thiol coordination : Replacing carboxylate with a thiol group improved zinc binding affinity, reducing captopril’s IC₅₀ to 1.7 nM.
  • Stereochemical optimization : The (2S) configuration ensured proper alignment with ACE’s active site, as demonstrated by X-ray crystallography.

Table 2: Milestones in Proline-Based ACE Inhibitor Design

Year Development Impact
1973 Succinyl-L-proline synthesis First weak ACE inhibitor (IC₅₀ ~330 μM)
1975 Captopril intermediate optimization Enabled oral bioavailability
1981 Captopril FDA approval First clinically used ACE inhibitor
1991 Second-generation inhibitors (e.g., enalapril) Reduced side-effect profiles

Synthesized from PubMed and Wikipedia.

The compound’s structure also informed later generations of ACE inhibitors. For instance, enalapril replaced the thiol with a carboxylate, improving tolerability while retaining proline’s conformational constraints. Computational modeling of this compound further elucidated ACE’s binding pocket, guiding the design of domain-selective inhibitors like RXPA380.

Properties

IUPAC Name

1-(3-acetylsulfanyl-2-methylpropanoyl)pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4S/c1-7(6-17-8(2)13)10(14)12-5-3-4-9(12)11(15)16/h7,9H,3-6H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNQRGUYIKSRYCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CSC(=O)C)C(=O)N1CCCC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10867101
Record name 1-[3-(Acetylsulfanyl)-2-methylpropanoyl]proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10867101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-(3-Acetylthio-2-methyl-1-oxopropyl)-L-proline typically involves the following steps:

    Starting Materials: The synthesis begins with L-proline and other reagents such as acetic anhydride and methyl iodide.

    Reaction Conditions: The reactions are usually carried out under controlled temperatures and pH conditions to ensure the desired product formation.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to control reaction parameters. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-(3-Acetylthio-2-methyl-1-oxopropyl)-L-proline can undergo various chemical reactions, including:

    Oxidation: The acetylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The acetylthio group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted proline derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2S)-1-(3-Acetylthio-2-methyl-1-oxopropyl)-L-proline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, this compound can be used to study the role of proline derivatives in protein folding and stability. It may also serve as a model compound for investigating enzyme-substrate interactions.

Medicine

In medicine, this compound may have potential applications as a therapeutic agent. Its ability to interact with biological molecules could lead to the development of new drugs.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2S)-1-(3-Acetylthio-2-methyl-1-oxopropyl)-L-proline involves its interaction with specific molecular targets. The acetylthio group and proline backbone allow it to bind to enzymes and receptors, modulating their activity. The pathways involved may include protein synthesis, signal transduction, and metabolic regulation.

Comparison with Similar Compounds

Key Properties :

  • Melting Point : 76–82°C
  • Density : 1.291 g/cm³
  • Refractive Index : -160° (C=1, MeOH)
  • Solubility: Limited aqueous solubility due to hydrophobic acetylthio and methyl groups; typically processed in organic solvents like methanol .

The acetylthio group enhances stability compared to free thiols (e.g., captopril), reducing oxidative dimerization and improving shelf life .

Comparison with Structurally Similar Compounds

Captopril (CAS: 62571-86-2)

Structure: (2S)-1-(3-Mercapto-2-methylpropanoyl)-L-proline . Molecular Formula: C₉H₁₅NO₃S; MW: 217.29 g/mol.

Property (2S)-1-(3-Acetylthio-2-methyl-1-oxopropyl)-L-proline Captopril
Functional Group Acetylthio (-SAc) Mercapto (-SH)
Stability High (resists oxidation) Low (prone to dimerization)
Bioactivity Intermediate (requires deacetylation) Direct ACE inhibition
Melting Point 76–82°C 101–104°C
Therapeutic Use Precursor to active drugs First-line antihypertensive

Key Difference : The acetylthio group in the target compound acts as a prodrug feature, requiring enzymatic hydrolysis to release the active thiol (-SH) group in captopril . Captopril’s free thiol contributes to its potent ACE inhibition but also to its instability and shorter half-life .

S-Methylcaptopril (CAS: 78636-29-0)

Structure: (2S)-1-[(2S)-2-Methyl-3-(methylthio)propanoyl]-L-proline . Molecular Formula: C₁₀H₁₇NO₃S; MW: 231.31 g/mol.

Property This compound S-Methylcaptopril
Functional Group Acetylthio (-SAc) Methylthio (-SMe)
Metabolic Pathway Hydrolysis to -SH Oxidation to sulfoxide
Bioavailability Moderate Lower (due to -SMe bulk)
Molecular Weight 259.32 231.31

Key Difference : The methylthio group in S-methylcaptopril provides even greater stability than acetylthio but reduces ACE inhibitory activity due to steric hindrance and slower metabolic activation .

Enalapril (CAS: 75847-73-3)

Structure: (2S)-1-[(2S)-2-[[(2S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid . Molecular Formula: C₂₀H₂₈N₂O₅; MW: 376.5 g/mol.

Property This compound Enalapril
Core Structure Proline derivative Proline + phenylbutanoyl
Functional Group Acetylthio Ethoxycarbonyl
Activity Intermediate (prodrug) Prodrug (activated in liver)
Therapeutic Use Captopril synthesis Long-acting antihypertensive

Key Difference : Enalapril’s ethoxycarbonyl and phenyl groups enhance lipophilicity, enabling prolonged action, whereas the target compound’s smaller size limits its direct therapeutic use .

N-[3-(Acetylthio)-(2S)-methylpropionyl]-L-proline Hydrate Derivatives

Example: Compound with dodecylamino substitution (CAS: 500756-39-8) . Molecular Formula: C₂₃H₄₂N₂O₄S; MW: 442.66 g/mol.

Property This compound Dodecylamino Derivative
Substituent Acetylthio Dodecylamino + acetylthio
Lipophilicity Moderate High (enhanced membrane penetration)
Application ACE inhibitor intermediate Experimental (targeted delivery)

Research Findings and Pharmacological Implications

  • Stability vs. Bioactivity Trade-off : Acetylthio derivatives balance stability and metabolic activation, making them superior intermediates compared to captopril’s reactive thiol .
  • Structural Modifications: Methylthio (S-methylcaptopril) or alkylamino groups alter pharmacokinetics but require optimization to retain efficacy .
  • Prodrug Design : The target compound’s acetylthio group exemplifies prodrug strategies to enhance drug stability and delivery .

Biological Activity

(2S)-1-(3-Acetylthio-2-methyl-1-oxopropyl)-L-proline is a synthetic compound derived from the amino acid proline, characterized by its unique acetylthio and methyl groups. This compound has garnered interest in various fields, including medicinal chemistry, due to its potential biological activities. Understanding its biological activity is crucial for exploring its applications in drug development and other therapeutic areas.

  • Molecular Formula: C11H17NO4S
  • Molecular Weight: 259.32 g/mol
  • CAS Registry Number: 64838-55-7
PropertyValue
Molecular FormulaC11H17NO4S
Molecular Weight259.32 g/mol
CAS Number64838-55-7

The biological activity of this compound is largely attributed to its structural features, which allow it to interact with various biological targets. The acetylthio group may facilitate enzyme interactions, while the proline backbone contributes to protein stability and folding.

Key Mechanisms:

  • Enzyme Interaction: The compound can bind to specific enzymes, potentially modulating their activity.
  • Protein Folding: Its proline structure may aid in stabilizing protein conformations.
  • Signal Transduction: It may play a role in cellular signaling pathways due to its ability to mimic natural substrates.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antioxidant Properties

The antioxidant capacity of compounds similar to this compound has been documented, suggesting potential protective effects against oxidative stress.

Cytotoxicity and Antitumor Activity

Preliminary studies indicate that the compound may exhibit cytotoxic effects on certain cancer cell lines, although detailed investigations are required to establish its efficacy and mechanism in cancer treatment.

Case Studies and Research Findings

Recent research has explored the biological implications of proline derivatives:

  • Study on Proline Derivatives:
    • A study investigated the synthesis and biological evaluation of various proline derivatives, highlighting their potential as therapeutic agents due to their ability to inhibit specific enzymes involved in disease processes.
    • The results indicated that modifications at the side chain significantly influenced the biological activity of these compounds.
  • Antioxidant Activity Assessment:
    • Research assessed the antioxidant properties of similar compounds through DPPH and ABTS assays, demonstrating significant free radical scavenging activity.
    • This suggests that this compound could also exhibit similar protective effects.
  • Cytotoxicity Testing:
    • In vitro studies on cancer cell lines showed that certain proline derivatives could induce apoptosis, indicating a potential pathway for therapeutic applications in oncology.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing (2S)-1-(3-Acetylthio-2-methyl-1-oxopropyl)-L-proline, and how do reaction parameters influence yield?

  • Answer : The compound is synthesized via nucleophilic acyl substitution, starting with L-proline and a functionalized acyl chloride (e.g., 3-acetylthio-2-methylpropionyl chloride). Key steps include:

  • Amine Protection : Use of Boc (tert-butoxycarbonyl) or Fmoc groups to prevent unwanted side reactions.
  • Coupling Conditions : Anhydrous dichloromethane or THF at 0–5°C with coupling agents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) to enhance efficiency.
  • Deprotection : Acidic conditions (e.g., TFA) for Boc removal.
    Yields (70–85%) depend on solvent polarity, temperature control, and moisture exclusion. Side products (e.g., racemized forms) are minimized using chiral HPLC purification .

Q. How is the stereochemical integrity of the compound validated during synthesis?

  • Answer : Chiral analytical techniques are critical:

  • Chiral HPLC : Using a cellulose-based column (e.g., Chiralpak IC) with a mobile phase of hexane:isopropanol (80:20) to resolve enantiomers.
  • Optical Rotation : Specific rotation [α]D = -129.5° (c=1, EtOH) confirms the (2S) configuration.
  • X-ray Crystallography : Resolves absolute configuration via heavy-atom derivatization (e.g., bromine-substituted analogs) .

Q. What physicochemical properties are critical for handling this compound in aqueous solutions?

  • Answer :

  • Solubility : Freely soluble in polar solvents (water, ethanol, DMSO) but forms aggregates at concentrations >10 mM.
  • Stability : The acetylthio group hydrolyzes to free thiols in alkaline conditions (pH >8.0), requiring storage at pH 5.0–6.0 under nitrogen.
  • Thermal Degradation : Melting point (76–82°C) and DSC (differential scanning calorimetry) data reveal decomposition above 150°C .

Advanced Research Questions

Q. How can conflicting solubility data in polar aprotic solvents be resolved experimentally?

  • Answer : Contradictory reports (e.g., DMSO solubility ranging from 32–50 mg/mL) arise from residual moisture or solvate formation. Resolution strategies include:

  • Karl Fischer Titration : Quantify water content (<0.1% recommended).
  • Dynamic Light Scattering (DLS) : Detect aggregates in concentrated solutions.
  • Co-solvent Systems : Use ethanol:DMSO (1:4) to improve solubility to 45 mg/mL without precipitation .

Q. What mechanistic insights explain the acetylthio group's role in enzyme inhibition compared to mercapto analogs (e.g., Captopril)?

  • Answer : The acetylthio group acts as a prodrug motif, hydrolyzing in vivo to release a free thiol, which binds zinc in angiotensin-converting enzyme (ACE) active sites. Key differences from Captopril:

  • Kinetics : Slower hydrolysis (t₁/₂ = 8.2 hours vs. 1.5 hours for Captopril) prolongs bioavailability.
  • Binding Affinity : Molecular docking (PDB 1UZF) shows stronger hydrophobic interactions with Phe512 due to the methyl group .

Q. How do reaction conditions influence racemization during proline acylation, and what kinetic models describe this process?

  • Answer : Racemization occurs via base-catalyzed enolate formation. Mitigation strategies:

  • Low Temperature : Reactions at 0–5°C reduce enolate stability.
  • Polar Aprotic Solvents : DMF or THF minimize base-induced pathways.
  • Kinetic Analysis : A second-order rate model (k = 1.2 × 10⁻³ L/mol·s at 25°C) predicts <2% racemization over 4 hours .

Q. What analytical contradictions exist in quantifying this compound in biological matrices, and how are they addressed?

  • Answer : LC-MS/MS methods face interference from thiol-containing metabolites. Solutions include:

  • Derivatization : Use N-ethylmaleimide to block free thiols pre-analysis.
  • Isotopic Labeling : ¹³C-labeled internal standards correct for matrix effects.
  • Chromatographic Separation : HILIC (hydrophilic interaction liquid chromatography) resolves acetylthio and thiol forms .

Methodological Tables

Parameter Optimal Condition Reference
Synthesis Yield75–85% (Boc-protected route)
Chiral Purity>99% ee (HPLC)
Aqueous Stability (pH 7.4)t₁/₂ = 8.2 hours (25°C)
Solubility in DMSO45 ± 3 mg/mL (dry conditions)

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